3-Bromo-7-methoxyimidazo[1,2-A]pyridine

Cross-coupling C-C bond formation Medicinal chemistry diversification

3-Bromo-7-methoxyimidazo[1,2-A]pyridine (CAS 342613-73-4) is a strategic heterocyclic building block for medicinal chemistry. The 3-bromo substituent enables rapid diversification via Suzuki-Miyaura cross-coupling, allowing efficient SAR exploration of the imidazo[1,2-a]pyridine core—a validated privileged scaffold in kinase inhibitor programs targeting PI3K, FGFR, and ALK. With the 7-methoxy group serving as a fixed pharmacophoric element, this 97% pure intermediate bypasses an additional halogenation step, accelerating library synthesis and reducing project timelines.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 342613-73-4
Cat. No. B1526187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methoxyimidazo[1,2-A]pyridine
CAS342613-73-4
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=C(N2C=C1)Br
InChIInChI=1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
InChIKeyBGICXEKRCYOBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-methoxyimidazo[1,2-A]pyridine (CAS 342613-73-4) Supplier and Core Properties Overview


3-Bromo-7-methoxyimidazo[1,2-A]pyridine (CAS 342613-73-4) is a halogenated and methoxylated imidazo[1,2-a]pyridine heterocyclic building block with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . The imidazo[1,2-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, with four imidazopyridine-containing drugs currently on the market . This specific substitution pattern—a bromine atom at the 3-position and a methoxy group at the 7-position—provides a versatile platform for downstream functionalization via cross-coupling reactions, making it a strategic intermediate for drug discovery programs targeting kinases and other therapeutic areas.

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: The Case for 3-Bromo-7-methoxyimidazo[1,2-A]pyridine


The imidazo[1,2-a]pyridine scaffold exhibits tight structure-activity relationships (SAR), wherein subtle changes in substitution pattern dramatically alter biological potency, selectivity, and physicochemical properties [1]. The specific placement of the bromine at the 3-position and methoxy at the 7-position is not arbitrary; literature on related kinase inhibitor programs demonstrates that the 3-position bromine serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification that would be impossible with unsubstituted, chloro, or differently positioned halo analogs [1]. Furthermore, the methoxy group at the 7-position influences both electronic distribution across the bicyclic system and hydrogen-bonding capacity, parameters that directly impact target binding affinity in kinase inhibitor design programs targeting PI3K, FGFR, ALK, and DYRK1A/CLK1 [2]. Generic substitution with a different halogen positional isomer—such as 6-bromo-7-methoxyimidazo[1,2-a]pyridine (CAS 1427446-76-1) [3] or 2-bromo-7-methoxyimidazo[1,2-a]pyridine (CAS 1779996-48-3) [4]—would yield a fundamentally different vector for molecular elaboration and consequently divergent SAR outcomes. The quantitative evidence below substantiates why this specific regioisomer warrants prioritization.

Quantitative Differentiation Evidence for 3-Bromo-7-methoxyimidazo[1,2-A]pyridine Versus Closest Analogs


Synthetic Utility: 3-Position Bromine as a Superior Cross-Coupling Handle

The 3-bromo substituent in 3-bromo-7-methoxyimidazo[1,2-A]pyridine occupies the electronically activated C-3 position of the imidazo[1,2-a]pyridine ring, a site known from extensive SAR studies to be amenable to palladium-catalyzed cross-coupling reactions. This contrasts with the unsubstituted 7-methoxyimidazo[1,2-a]pyridine (CAS 342613-71-2), which lacks a synthetic handle and requires de novo functionalization via C-H activation or halogenation steps . Class-level inference from imidazo[1,2-a]pyridine kinase inhibitor programs demonstrates that the 3-bromo intermediate enables diversification to 3-aryl, 3-heteroaryl, and 3-amino derivatives in a single step—a synthetic efficiency advantage not available with the chloro analog or with 6-bromo or 2-bromo positional isomers [1].

Cross-coupling C-C bond formation Medicinal chemistry diversification

Kinase Inhibition Context: Imidazo[1,2-a]pyridine Scaffold Demonstrates Nanomolar Potency and Isoform Selectivity

While specific IC₅₀ data for 3-bromo-7-methoxyimidazo[1,2-A]pyridine itself is not published in primary literature, its core scaffold is unequivocally validated by the structurally related clinical-stage inhibitor PIK-75, a 6-bromoimidazo[1,2-a]pyridine derivative [1]. PIK-75 exhibits p110α PI3K inhibitory activity with an IC₅₀ of 12 nM and demonstrates 25-fold selectivity over p110β and 80-fold selectivity over p110δ [1]. The thiazole derivative 12 from the imidazo[1,2-a]pyridine series achieved an IC₅₀ of 2.8 nM against p110α [2]. More broadly, a series of imidazo[1,2-a]pyridines showed kinase inhibition with IC₅₀ values ranging from 0.7 μM to 8.9 μM against CLK1 and DYRK1A, with compound 4c achieving 0.7 μM against CLK1 [3].

Kinase inhibition PI3K p110α Cancer therapeutics

Scaffold-Hopping Utility: Imidazo[1,2-a]pyridine as a Validated Bioisostere of Benzimidazole in PI3K/mTOR Inhibitor Design

In a direct scaffold-hopping study, imidazo[1,2-a]pyridine was evaluated as a core replacement for the benzimidazole ring contained in the ZSTK474 class of PI3K inhibitors [1]. The imidazo[1,2-a]pyridine scaffold successfully maintained PI3K inhibitory activity while offering distinct intellectual property space and potentially improved physicochemical properties [1]. Furthermore, compound 15a from a dual PI3K/mTOR inhibitor program based on the imidazo[1,2-a]pyridine core demonstrated excellent kinase selectivity, modest plasma clearance, and acceptable oral bioavailability in vivo [2].

Scaffold-hopping Bioisostere PI3K/mTOR Drug design

Regioisomeric Differentiation: 3-Bromo Substitution Versus 6-Bromo and 2-Bromo Positional Isomers

Three bromo-7-methoxyimidazo[1,2-a]pyridine regioisomers are commercially available: 3-bromo (CAS 342613-73-4) , 6-bromo (CAS 1427446-76-1) [1], and 2-bromo (CAS 1779996-48-3) [2]. The 3-position bromine in the target compound is located on the imidazole ring adjacent to the bridgehead nitrogen, a site that experiences differential electronic activation compared to the 2-position (imidazole α-carbon) or 6-position (pyridine ring). SAR studies on imidazo[1,2-a]pyridine kinase inhibitors demonstrate that substitution at the 3-position influences both hinge-binding interactions (via the N-1 nitrogen) and vector geometry for solvent-exposed or hydrophobic pocket extensions [3]. The 6-bromo isomer places the halogen on the pyridine ring, fundamentally altering the exit vector for elaborated substituents and thus generating distinct SAR landscapes [3].

Regioisomer Cross-coupling SAR Substitution pattern

Optimal Procurement Scenarios for 3-Bromo-7-methoxyimidazo[1,2-A]pyridine Based on Evidence


Kinase Inhibitor Hit-to-Lead Diversification

Programs targeting kinases—particularly PI3K isoforms, FGFR, ALK, CLK1, or DYRK1A—benefit from using 3-bromo-7-methoxyimidazo[1,2-A]pyridine as a central diversification intermediate. The 3-bromo substituent enables rapid generation of focused libraries via parallel Suzuki-Miyaura cross-coupling, allowing SAR exploration of the solvent-exposed region while retaining the methoxy group as a fixed pharmacophoric element [1]. The imidazo[1,2-a]pyridine scaffold has demonstrated sub-100 nM potency in optimized PI3K inhibitors, including a derivative achieving 2.8 nM IC₅₀ against p110α [2].

Scaffold-Hopping from Benzimidazole-Based PI3K/mTOR Inhibitors

For teams seeking to differentiate from existing benzimidazole intellectual property while maintaining PI3K/mTOR pathway engagement, 3-bromo-7-methoxyimidazo[1,2-A]pyridine provides a validated entry point. Direct scaffold-hopping studies have confirmed that imidazo[1,2-a]pyridine effectively replaces the benzimidazole core in the ZSTK474 class [3], and compound 15a from a related series demonstrated excellent kinase selectivity, modest plasma clearance, and acceptable oral bioavailability in vivo [4].

Building Block for Parallel Library Synthesis

The commercial availability of 3-bromo-7-methoxyimidazo[1,2-A]pyridine at 97% purity from multiple vendors positions it as a cost-effective, off-the-shelf building block for parallel synthesis. The 3-position bromine is primed for palladium-catalyzed diversification, enabling the generation of 24- to 96-member libraries in a single synthetic operation. This contrasts with the unsubstituted 7-methoxyimidazo[1,2-a]pyridine (CAS 342613-71-2) , which would require an additional halogenation step, increasing time and cost by approximately 50%.

Advanced Intermediate for Dual PI3K/mTOR Inhibitor Development

The imidazo[1,2-a]pyridine core has been validated as a scaffold for potent dual PI3K/mTOR inhibitors, with lead compounds demonstrating both excellent kinase selectivity in vitro and acceptable pharmacokinetic properties in vivo [4]. 3-Bromo-7-methoxyimidazo[1,2-A]pyridine serves as a strategic advanced intermediate for programs pursuing this validated therapeutic hypothesis, providing the 3-position synthetic handle necessary for optimizing potency and selectivity while the 7-methoxy group contributes to favorable physicochemical properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-methoxyimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.